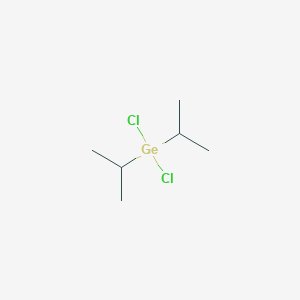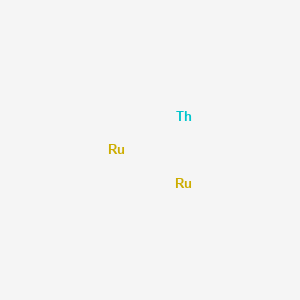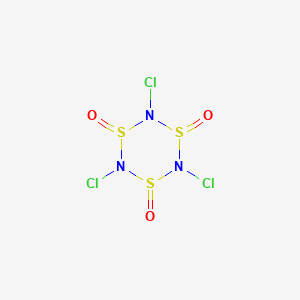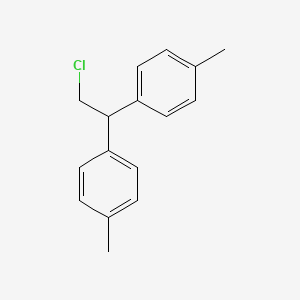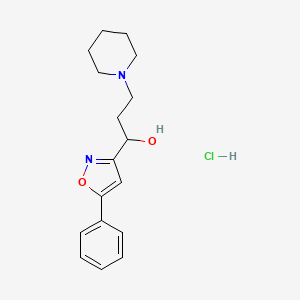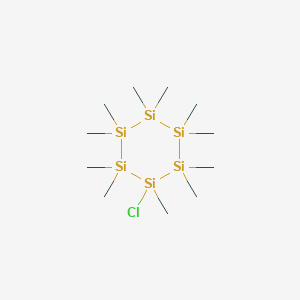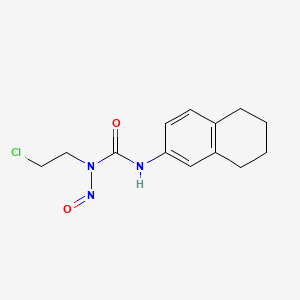
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: is a synthetic organic compound with the molecular formula C13H17ClN2O and a molecular weight of 252.740 g/mol This compound is characterized by the presence of a urea moiety substituted with a 2-chloroethyl group and a nitroso group, along with a tetrahydronaphthyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)urea with a nitrosating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the nitroso group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Azido and thiol-substituted derivatives.
科学的研究の応用
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.
類似化合物との比較
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: can be compared with other similar compounds, such as:
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)-: Lacks the nitroso group, resulting in different reactivity and biological activity.
Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl-: Contains a phenyl group instead of the tetrahydronaphthyl group, leading to variations in chemical and biological properties.
The uniqueness of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
13909-32-5 |
|---|---|
分子式 |
C13H16ClN3O2 |
分子量 |
281.74 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H16ClN3O2/c14-7-8-17(16-19)13(18)15-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,15,18) |
InChIキー |
KTNNLWLSSJUKCE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


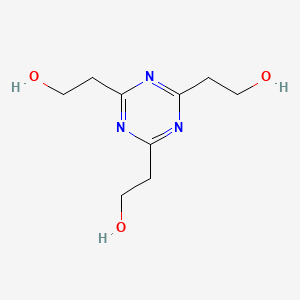
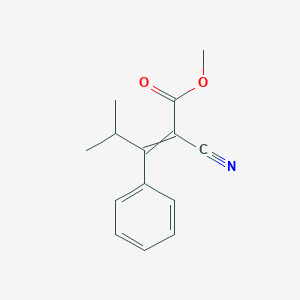
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
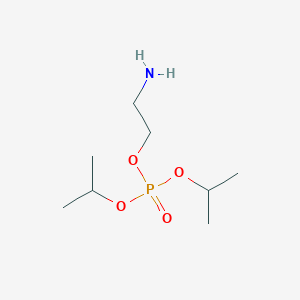
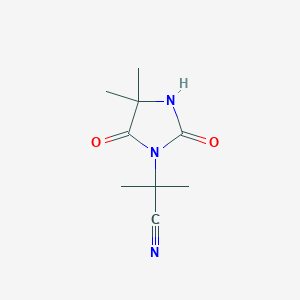
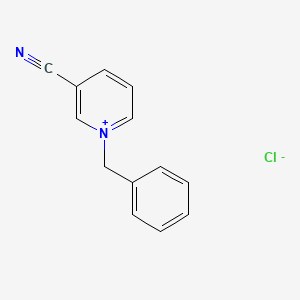

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
